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Compound of Interest

Compound Name: Capivasertib

Cat. No.: B1684468

For Researchers, Scientists, and Drug Development Professionals

The serine/threonine kinase AKT is a critical node in intracellular signaling pathways that
govern cell survival, proliferation, and metabolism. Its frequent dysregulation in various cancers
has made it a prime target for therapeutic intervention. This guide provides a comparative
analysis of the safety profiles of three prominent AKT inhibitors: Capivasertib (AZD5363),
Ipatasertib (GDC-0068), and MK-2206, based on data from key clinical trials.

Quantitative Safety Comparison of AKT Inhibitors

The following table summarizes the most frequently reported adverse events (AEs) for
Capivasertib, Ipatasertib, and MK-2206, as observed in major clinical trials. This data is
intended to provide a comparative overview of the toxicity profiles of these agents.
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Adverse Event

Capivasertib (with
Fulvestrant)[1][2]
[31[4]

Ipatasertib (with
Abiraterone)[5][6]

[7]

MK-2206 (with
Paclitaxel)[8][9][10]
[11][12][13]

Gastrointestinal

72.4% (Grade >3: 9.3-

36-61% (Grade =3:

Diarrhea ~78% (Grade =3: 9%)
12%) Uncommon)
34.6-35% (Grade =3: 29-67% (Grade =3:
Nausea Common, Grade 1-2
1.3%) Uncommon)
- 20-25% (Grade =3: Not frequently
Stomatitis Common
1.9-2.0%) reported
N 20.6-21% (Grade =3: 67% (Grade =3:
Vomiting Common, Grade 1-2
1.9%) Uncommon)
Dermatological
36-51.5%

Rash (Cutaneous

38-58% (Grade =3:

(Maculopapular/Acneif

) Common
Adverse Reactions) 12.1-17%) orm) (Grade =3: 8.6-
14%)
Metabolic
57% (random
_ 21-67% (Grade 23:
Hyperglycemia glucose) (Grade =3: Common
17-23%)
9%)
General
] 20.8-38% (Grade =3: 29-48% (Grade =3:
Fatigue Common, Grade 1-2
1.9%) 11%)
] Not frequently
Decreased Appetite 17% Common
reported
Hematological
Decreased Not frequently Not frequently
47% (Grade =3: 11%)
Lymphocytes reported reported
© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.ncbi.nlm.nih.gov/books/NBK612198/
https://www.truqaphcp.com/safety
https://ascopost.com/issues/july-10-2024/capivasertib-with-fulvestrant-for-previously-treated-advanced-hormone-receptor-positive-her2-negative-breast-cancer/
https://www.astrazeneca-us.com/media/press-releases/2023/truqap-capivasertib-plus-fulvestrant-approved-in-the-us-for-patients-with-advanced-hr-positive-breast-cancer-11172023.html
https://repository.icr.ac.uk/server/api/core/bitstreams/7b033266-d50c-4f81-94e6-eee9e9ecf1ca/content
https://pubmed.ncbi.nlm.nih.gov/36697317/
https://www.researchgate.net/publication/366935617_Safety_profile_of_ipatasertib_plus_abiraterone_vs_placebo_plus_abiraterone_in_metastatic_castration-resistant_prostate_cancer
https://pmc.ncbi.nlm.nih.gov/articles/PMC9011027/
https://www.researchgate.net/figure/Treatment-related-adverse-events_tbl2_359639722
https://pubmed.ncbi.nlm.nih.gov/31277699/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7106976/
https://pubmed.ncbi.nlm.nih.gov/22025163/
https://pubmed.ncbi.nlm.nih.gov/32031889/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684468?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Decreased 450 Not frequently Not frequently
0

Hemoglobin reported reported
Renal

. Not frequently Not frequently
Renal Injury 11% (Grade =3: 2.6%)

reported reported
Discontinuation due to Not frequently
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Key Experimental Protocols
Capivasertib: The CAPItello-291 Trial

The CAPItello-291 trial was a Phase lll, double-blind, randomized study evaluating the efficacy
and safety of Capivasertib in combination with fulvestrant for patients with hormone receptor-
positive (HR+), HER2-negative advanced breast cancer who had progressed on or after
aromatase inhibitor therapy.[14][15][16][17]

» Patient Population: Adult patients with HR+/HER2- locally advanced (inoperable) or
metastatic breast cancer. Patients were required to have progressed on an aromatase
inhibitor-based treatment.[3][15]

e Treatment Arms:

o Experimental Arm: Capivasertib (400 mg, orally, twice daily for 4 days on, 3 days off) plus
fulvestrant (500 mg, intramuscularly on days 1 and 15 of cycle 1, then every 28 days).[3]

o Control Arm: Placebo plus fulvestrant.[14]

e Primary Endpoints: Progression-free survival (PFS) in the overall patient population and in a
population with alterations in the PIK3CA, AKT1, or PTEN genes.[14]

o Safety Assessment: Adverse events were monitored and graded according to the National
Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).

Ipatasertib: The IPATential150 Trial
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The IPATential150 trial was a Phase lll, randomized, double-blind, placebo-controlled study
assessing the efficacy and safety of Ipatasertib in combination with abiraterone and
prednisone/prednisolone in patients with metastatic castration-resistant prostate cancer
(mCRPC).[5][6][7][18][19][20][21][22]

o Patient Population: Asymptomatic or mildly symptomatic patients with previously untreated
MCRPC. A key stratification was based on tumor PTEN loss status.[18][19]

e Treatment Arms:

o Experimental Arm: Ipatasertib (400 mg, orally, once daily) plus abiraterone (1000 mg,
orally, once daily) and prednisone/prednisolone (5 mg, orally, twice daily).[18]

o Control Arm: Placebo plus abiraterone and prednisone/prednisolone.[18]

» Primary Endpoints: Radiographic progression-free survival (rPFS) in the overall population
and in the subpopulation with PTEN loss tumors.[21]

o Safety Assessment: Safety was evaluated in all patients who received at least one dose of
the study drug, with AEs graded using CTCAE.[22]

MK-2206: The I-SPY 2 Trial

The I-SPY 2 TRIAL is an adaptively randomized Phase Il platform trial designed to evaluate
novel agents in the neoadjuvant setting for women with high-risk, early-stage breast cancer.[13]
[23][24]

o Patient Population: Women with newly diagnosed, locally advanced, invasive breast cancer
(tumor size >2.5 cm). Patients were stratified based on hormone receptor (HR) and HER2
status.[23]

e Treatment Arms:

o Experimental Arm: MK-2206 (135 mg, orally, weekly) in combination with standard
neoadjuvant chemotherapy (paclitaxel, with trastuzumab if HER2-positive), followed by
doxorubicin and cyclophosphamide (AC).[11][13]
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o Control Arm: Standard neoadjuvant chemotherapy (paclitaxel followed by AC, with
trastuzumab for HER2-positive patients).[11]

e Primary Endpoint: Pathologic complete response (pCR) in the breast and lymph nodes.[23]

o Safety Assessment: Toxicities were monitored and graded throughout the treatment period.
[11]

Signaling Pathway and Experimental Workflow

The diagram below illustrates the central role of AKT in the PI3BK/AKT/mTOR signaling pathway,
a critical regulator of cell growth and survival that is often hyperactivated in cancer.
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Caption: The PI3K/AKT/mTOR signaling pathway.
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The following diagram outlines a typical workflow for a clinical trial evaluating an AKT inhibitor.
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Caption: Generalized workflow of a randomized clinical trial for an AKT inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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